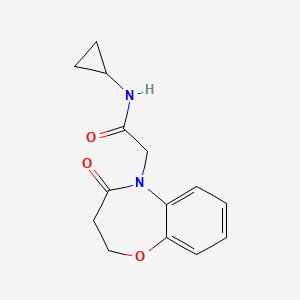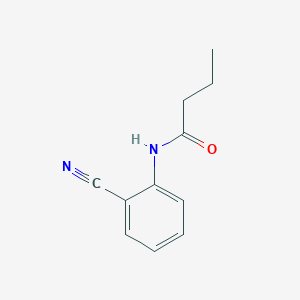
N-(1-methylpyrazol-3-yl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylpyrazol-3-yl)naphthalene-2-carboxamide, commonly known as MNA, is a chemical compound that has been widely used in scientific research for its unique properties. MNA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been shown to play a critical role in DNA repair mechanisms.
Mechanism of Action
MNA inhibits N-(1-methylpyrazol-3-yl)naphthalene-2-carboxamide by binding to the catalytic domain of the enzyme, preventing it from catalyzing the transfer of ADP-ribose units from NAD+ to target proteins. This inhibition leads to the accumulation of DNA damage, which can ultimately lead to cell death. MNA has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MNA has been shown to have a variety of biochemical and physiological effects. In addition to its this compound inhibitory activity, MNA has been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects. MNA has also been shown to inhibit the activity of the enzyme cyclic AMP-dependent protein kinase (PKA), which has been implicated in various cellular processes, including cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
MNA has several advantages for use in lab experiments. It is a potent and selective N-(1-methylpyrazol-3-yl)naphthalene-2-carboxamide inhibitor, which allows for the study of this compound-dependent DNA repair mechanisms. MNA is also relatively stable and can be easily synthesized in the lab. However, MNA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of MNA. One area of research is the development of more potent and selective N-(1-methylpyrazol-3-yl)naphthalene-2-carboxamide inhibitors. Another area of research is the study of the role of this compound in various diseases, including cancer and neurological disorders. Additionally, the development of more efficient synthesis methods for MNA may lead to its more widespread use in scientific research.
Synthesis Methods
MNA can be synthesized using a two-step reaction. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-3-pyrazoleamine to form MNA. The purity of the final product can be increased using recrystallization techniques.
Scientific Research Applications
MNA has been widely used in scientific research due to its ability to inhibit N-(1-methylpyrazol-3-yl)naphthalene-2-carboxamide, which has been shown to play a critical role in DNA repair mechanisms. This compound inhibitors have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. MNA has also been used in the study of various neurological disorders, including ischemia-reperfusion injury and traumatic brain injury.
properties
IUPAC Name |
N-(1-methylpyrazol-3-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-9-8-14(17-18)16-15(19)13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICVWDRPIUHVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide](/img/structure/B7644569.png)

![N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644580.png)


![4-(tert-butylsulfamoyl)-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7644603.png)
![5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide](/img/structure/B7644606.png)

![N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide](/img/structure/B7644616.png)

